molecular formula C10H15BN2O3 B1425322 (6-(Morpholinomethyl)pyridin-3-yl)boronic acid CAS No. 934505-32-5

(6-(Morpholinomethyl)pyridin-3-yl)boronic acid

Cat. No.: B1425322
CAS No.: 934505-32-5
M. Wt: 222.05 g/mol
InChI Key: PSDSQGMVBVHHCL-UHFFFAOYSA-N
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Description

(6-(Morpholinomethyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a morpholinomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.

Safety and Hazards

This compound may cause skin and eye irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 6-(Morpholinomethyl)pyridine-3-boronic Acid are not available, boronic acids are a focus of ongoing research due to their utility in various chemical reactions, including Suzuki–Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of the compound (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound is involved in the SM coupling reaction pathway . This pathway leads to the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

The compound’s success in sm coupling reactions suggests that it has favorable properties, such as stability and readiness of preparation . These properties could potentially impact the compound’s bioavailability.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of a wide range of organic compounds, including many that are of significant therapeutic value .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex and the conditions of the SM coupling reaction . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by the addition of a boronic acid derivative. For instance, 6-bromopyridin-3-ylmethylmorpholine can undergo a halogen-metal exchange with an organolithium reagent, followed by the addition of trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium-catalyzed borylation reactions is also common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(6-(Morpholinomethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Organolithium Reagents: Employed in halogen-metal exchange reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds, alcohols, and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[6-(morpholin-4-ylmethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c14-11(15)9-1-2-10(12-7-9)8-13-3-5-16-6-4-13/h1-2,7,14-15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSQGMVBVHHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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